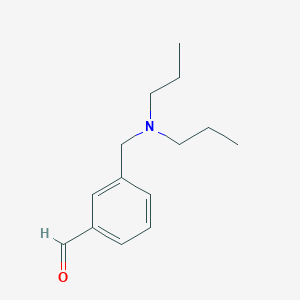

3-((Dipropylamino)methyl)benzaldehyde

Description

3-((Dipropylamino)methyl)benzaldehyde is a benzaldehyde derivative featuring a dipropylaminomethyl substituent at the third position of the aromatic ring. This compound combines the aldehyde functional group’s reactivity with the steric and electronic effects of the tertiary amine group. The dipropylaminomethyl group may act as a directing group in metal-catalyzed C–H functionalization reactions, similar to N,O-bidentate systems described in related studies .

Properties

IUPAC Name |

3-[(dipropylamino)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-8-15(9-4-2)11-13-6-5-7-14(10-13)12-16/h5-7,10,12H,3-4,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYJDXNYLFEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dipropylamino)methyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol to facilitate the reaction .

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Dipropylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 3-((Dipropylamino)methyl)benzoic acid.

Reduction: 3-((Dipropylamino)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-((Dipropylamino)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism by which 3-((Dipropylamino)methyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it has been identified as a potent, reversible inhibitor of propanal oxidation by class I aldehyde dehydrogenase (ALDH). This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of propanal .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxybenzaldehyde

- Structure: Features a hydroxyl group at the third position instead of a dipropylaminomethyl group.

- Reactivity: The electron-donating hydroxyl group directs electrophilic substitution to the ortho/para positions, contrasting with the dipropylaminomethyl group’s steric bulk and basicity.

4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one

- Structure: An indolinone derivative with a dipropylaminoethyl chain.

- Relevance: While structurally distinct (indolinone vs. benzaldehyde core), the shared dipropylamino group highlights the importance of tertiary amines in modulating pharmacokinetic properties, such as bioavailability and receptor binding in pharmaceuticals .

Methyl Benzoate Derivatives

- Nitration Studies: Nitration of methyl benzoate and analogs (e.g., benzaldehyde) demonstrates that electron-donating groups like –OCH₃ or –NH(CH₂CH₂CH₃)₂ enhance reaction rates at specific positions. The dipropylaminomethyl group in 3-((Dipropylamino)methyl)benzaldehyde likely directs nitration to the para position due to its strong electron-donating nature, similar to observations in nitrated benzaldehyde derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| This compound | ~219.3 (calculated) | Moderate (amide solvents) | Aldehyde, tertiary amine |

| 3-Hydroxybenzaldehyde | 122.12 | High (water, ethanol) | Aldehyde, hydroxyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 207.27 | Moderate (DMSO, methanol) | Amide, hydroxyl |

Role in Catalysis and Drug Development

- Metal-Catalyzed C–H Activation: The dipropylaminomethyl group in this compound may serve as a directing group for regioselective C–H bond functionalization, akin to N,O-bidentate systems in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Pharmaceutical Relevance: Dipropylamino-containing compounds, such as ropinirole derivatives, are utilized in dopamine agonist therapies.

Biological Activity

3-((Dipropylamino)methyl)benzaldehyde is an organic compound belonging to the class of benzaldehyde derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N, with a molecular weight of approximately 201.28 g/mol. Its structure features a benzaldehyde moiety with a dipropylamino group attached to the carbon adjacent to the aldehyde functional group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the dipropylamino group may interact with various receptors and enzymes, influencing biological pathways.

Key Mechanisms:

- Covalent Bond Formation: The aldehyde can react with amino acids in proteins, leading to modifications that may alter protein function.

- Receptor Interaction: The dipropylamino moiety may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies have shown that benzaldehyde derivatives exhibit antimicrobial properties against various bacterial strains. The compound's structure may enhance its efficacy as an antibacterial agent.

-

Neuroprotective Effects:

- Preliminary investigations suggest that compounds similar to this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

-

Anticancer Potential:

- Some studies have explored the anticancer properties of related benzaldehyde derivatives, indicating potential mechanisms involving apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in Pharmacology Research highlighted the neuroprotective effects of benzaldehyde derivatives in cellular models of Alzheimer's disease. The research indicated that these compounds could inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine, which is crucial for cognitive function .

Case Study: Antimicrobial Activity

In another study focusing on the antimicrobial properties of benzaldehyde derivatives, researchers found that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.